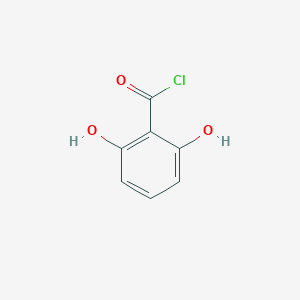

2,6-Dihydroxybenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dihydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHJZNPBSYWJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554469 | |

| Record name | 2,6-Dihydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116615-34-0 | |

| Record name | 2,6-Dihydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dihydroxybenzoyl Chloride and Precursors

Direct Chlorination Methods (e.g., Thionyl Chloride, Phosphorus Trichloride)

Direct chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) is a common method for preparing acyl chlorides from carboxylic acids. ebsco.com However, the hydroxyl groups on the aromatic ring of 2,6-dihydroxybenzoic acid are also susceptible to reaction with these chlorinating agents, which can lead to undesired side products. For example, the reaction of 2,4-dihydroxybenzoic acid with thionyl chloride is a known method for producing 2,4-dihydroxybenzoyl chloride. chembk.com Similarly, phosphorus trichloride has been used in the synthesis of amide compounds from dihydroxy-substituted starting materials, though with potentially lower yields. helsinki.fi

Strategies for Hydroxyl Group Protection During Acyl Chloride Formation

To prevent unwanted side reactions, the hydroxyl groups of 2,6-dihydroxybenzoic acid must be protected before its conversion to the acyl chloride. libretexts.orgpressbooks.pub

A common and effective strategy for protecting hydroxyl groups is their conversion to silyl (B83357) ethers. masterorganicchemistry.com For dihydroxybenzoic acids, a protection-deprotection sequence using trimethylsilyl (B98337) (TMS) groups is a viable method. This involves treating the dihydroxybenzoic acid with a silylating agent like hexamethyldisilazane (B44280) (HMDS) to form the bis(trimethylsiloxy)benzoic acid. This protected acid can then be safely reacted with a chlorinating agent such as thionyl chloride to form the corresponding bis(trimethylsiloxy)benzoyl chloride. The final step involves the removal of the TMS protecting groups, typically by treatment with methanol (B129727) or aqueous acid, to yield the desired dihydroxybenzoyl chloride.

Strategies for Hydroxyl Group Protection During Acyl Chloride Formation

Etherification-Based Protecting Groups (e.g., Dimethoxy)

The synthesis of 2,6-dihydroxybenzoyl chloride can be approached through the use of ether-based protecting groups, with the dimethoxy variant being a prominent example. This strategy involves the protection of the hydroxyl groups of a precursor, typically 2,6-dihydroxybenzoic acid, as methyl ethers. The resulting 2,6-dimethoxybenzoic acid is then converted to its corresponding acyl chloride, 2,6-dimethoxybenzoyl chloride. This protected acyl chloride serves as a stable and reactive intermediate for further chemical transformations. ontosight.aibiosynth.com

The conversion of 2,6-dimethoxybenzoic acid to 2,6-dimethoxybenzoyl chloride is a standard acid chlorination reaction. A common and effective method involves reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂). prepchem.comorgsyn.org This reaction is typically performed in an inert solvent to facilitate the reaction and subsequent workup.

A representative procedure involves dissolving 2,6-dimethoxybenzoic acid in a suitable solvent like toluene. Thionyl chloride is then added, often dropwise, to control the reaction rate and temperature. prepchem.com Following the addition, the mixture may be stirred for a period at ambient or slightly elevated temperatures to ensure the reaction goes to completion. The excess solvent and volatile byproducts are then removed, often under reduced pressure, to yield the crude 2,6-dimethoxybenzoyl chloride. prepchem.com Purification can be achieved through washing with a non-polar solvent, such as petroleum ether, followed by filtration to afford the solid product. prepchem.com

Table 1: Synthesis of 2,6-Dimethoxybenzoyl Chloride

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dimethoxybenzoic acid | Thionyl chloride (SOCl₂) | Toluene | Dropwise addition, stir at ambient temperature | 2,6-Dimethoxybenzoyl chloride | Not explicitly stated, but procedure yields 8.94 Kg from 8.5 Kg starting material | prepchem.com |

Note: The data in Table 1 is based on reported laboratory and larger-scale preparations. The second entry is for a related isomer but illustrates a common synthetic method.

This protected acyl chloride, 2,6-dimethoxybenzoyl chloride, is a valuable building block in organic synthesis. ontosight.ai Its utility lies in its ability to participate in reactions typical of acyl chlorides, such as the formation of esters and amides, while the methoxy (B1213986) groups remain intact. Subsequent demethylation would be required on the final product to reveal the free hydroxyl groups.

Alternative Synthetic Routes to this compound Scaffolds

Beyond the use of protecting groups, alternative strategies exist for constructing the this compound framework. These routes often begin with different precursors and employ various chemical transformations.

One notable alternative starts with 2,6-dichlorobenzaldehyde. In this multi-step synthesis, the aldehyde is first chlorinated to produce 2,6-dichlorobenzoyl chloride. google.com This intermediate is then subjected to a series of hydrolysis, alkaline hydrolysis, and acidification steps to replace the chloro substituents with hydroxyl groups, ultimately yielding 2,6-dihydroxybenzoic acid. google.com This acid can then be converted to the target this compound, although this final chlorination step must be performed carefully to avoid unwanted side reactions with the phenolic hydroxyls.

Table 2: Multi-step Synthesis from 2,6-Dichlorobenzaldehyde

| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 2,6-Dichlorobenzaldehyde | Chlorine (Cl₂), organic solvent | 2,6-Dichlorobenzoyl chloride | google.com |

| 2 | 2,6-Dichlorobenzoyl chloride | Water, heat to reflux | 2,6-Dichlorobenzoic acid | google.com |

Another innovative approach focuses on the synthesis of the precursor, 2,6-dihydroxybenzoic acid, using greener, biocatalytic methods. One such method is the enzymatic carboxylation of resorcinol (B1680541). mdpi.com This process utilizes a decarboxylase enzyme to catalyze the reaction between resorcinol and carbon dioxide (CO₂) in an aqueous phase. mdpi.com To overcome the unfavorable thermodynamic equilibrium of the reaction, an in-situ product removal technique using an adsorber resin can be employed, which has been shown to achieve reaction yields above 80%. mdpi.com The resulting 2,6-dihydroxybenzoic acid, obtained in high purity after elution and purification, serves as the direct precursor for the final chlorination to this compound. mdpi.com

Furthermore, the synthesis of 2,6-dihydroxybenzoic acid can also be accomplished through the Kolbe-Schmitt reaction, a well-established method in organic chemistry. This reaction involves treating an alkali metal salt of a phenol (B47542) with carbon dioxide under pressure and heat. For 2,6-dihydroxybenzoic acid, this involves reacting resorcinol with CO₂ in the presence of an alkali metal salt and a solvent like absolute ethanol. google.com Reaction conditions such as temperature (130-150°C) and pressure (1.35-1.45 MPa) are optimized to favor the formation of the desired 2,6-isomer over the 2,4-isomer. google.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₅ClO₃ |

| 2,6-Dihydroxybenzoic acid | C₇H₆O₄ |

| 2,6-Dimethoxybenzoyl chloride | C₉H₉ClO₃ |

| 2,6-Dimethoxybenzoic acid | C₉H₁₀O₄ |

| 2,6-Dichlorobenzaldehyde | C₇H₄Cl₂O |

| 2,6-Dichlorobenzoyl chloride | C₇H₃Cl₃O |

| 2,6-Dichlorobenzoic acid | C₇H₄Cl₂O₂ |

| Thionyl chloride | SOCl₂ |

| Toluene | C₇H₈ |

| Petroleum ether | Mixture |

| Resorcinol | C₆H₆O₂ |

| Carbon dioxide | CO₂ |

| Oxalyl chloride | C₂Cl₂O₂ |

| 2,3-Dimethoxybenzoic acid | C₉H₁₀O₄ |

Reactivity and Reaction Pathways of 2,6 Dihydroxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Moiety

The acyl chloride functional group in 2,6-dihydroxybenzoyl chloride is a highly reactive electrophilic center, readily undergoing nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the chloride ion as a leaving group. savemyexams.com This reactivity is fundamental to the synthesis of a wide range of derivatives.

Formation of Esters (e.g., with Alcohols, Phenols)

This compound reacts with alcohols and phenols to form the corresponding esters. savemyexams.comlibretexts.org This reaction is a classic example of nucleophilic acyl substitution, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile. ksu.edu.sa The reaction with alcohols is typically vigorous at room temperature, while the reaction with phenols may require heating. savemyexams.comlibretexts.orgchemguide.co.uk The products are esters of 2,6-dihydroxybenzoic acid. The general scheme for this esterification is as follows:

Reaction with Alcohols: When this compound is treated with an alcohol (R-OH), it yields an alkyl 2,6-dihydroxybenzoate (B8749050) and hydrogen chloride gas. libretexts.orgchemguide.co.uk

Reaction with Phenols: Similarly, reaction with a phenol (Ar-OH) produces an aryl 2,6-dihydroxybenzoate and hydrogen chloride. libretexts.orgchemguide.co.uk

The reactivity of the acyl chloride is significantly greater than that of the corresponding carboxylic acid, making it a more efficient route for ester synthesis. savemyexams.com

Amide Bond Formation (e.g., with Amines, Amino Acids, Lactams)

The formation of amides from this compound is another crucial nucleophilic acyl substitution reaction. uantwerpen.be Amines, amino acids, and other nitrogen-containing nucleophiles readily attack the electrophilic carbonyl carbon of the acyl chloride. savemyexams.com This reaction is a cornerstone of peptide synthesis and the creation of various amide-containing compounds. uantwerpen.beunimi.it

The general reaction involves the treatment of this compound with a primary or secondary amine (R-NH2 or R2NH) to yield the corresponding N-substituted or N,N-disubstituted 2,6-dihydroxybenzamide, with the concurrent formation of hydrogen chloride. savemyexams.comhud.ac.uk The reaction is typically carried out in the presence of a base to neutralize the HCl produced. hud.ac.uk

A notable application of this reactivity is in the synthesis of complex molecules. For instance, the related 2,6-dimethoxybenzoyl chloride has been used in the synthesis of pyoluteorin, an antibiotic. cdnsciencepub.com This synthesis involves the reaction of the acyl chloride with a pyrrole (B145914) derivative, demonstrating the utility of this amide bond formation in constructing intricate molecular architectures. cdnsciencepub.com

Thioester Synthesis (e.g., with Thiols)

Thioesters, which are important in both biological systems and organic synthesis, can be prepared from this compound by reaction with thiols (R-SH). nih.gov In this reaction, the sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This leads to the formation of a thioester and hydrogen chloride. researchgate.net

The reaction is analogous to ester and amide formation, capitalizing on the high reactivity of the acyl chloride. The general transformation can be represented as the reaction of this compound with a thiol to produce an S-alkyl or S-aryl 2,6-dihydroxybenzothioate. The development of efficient methods for thioester synthesis is an active area of research. researchgate.net

Reactions Involving the Phenolic Hydroxyl Groups

The two phenolic hydroxyl groups on the aromatic ring of this compound also participate in characteristic reactions, primarily involving their acidic protons and the nucleophilicity of the oxygen atoms.

Esterification of Hydroxyls

The phenolic hydroxyl groups can undergo esterification, a reaction that involves converting them into ester functional groups. This is typically achieved by reacting this compound with an acylating agent, such as an acid chloride or acid anhydride, in the presence of a base. nih.gov For example, fatty acid chlorides have been used to esterify the hydroxyl groups of similar phenolic compounds. nih.gov This process can be used to modify the properties of the molecule, for instance, to increase its lipophilicity. researchgate.net

Oxidation Reactions Leading to Aromatic Transformations (e.g., Quinone Formation)

The reactivity of this compound is significantly influenced by its dihydroxy-substituted aromatic ring. The hydroxyl groups make the ring electron-rich and susceptible to oxidation. Under appropriate conditions, the dihydroxy moiety can be oxidized to form quinone structures. While specific studies detailing the oxidation of this compound are not extensively documented in the provided search results, the transformation of similar dihydroxybenzoyl structures, particularly those found in natural products like flavonoids, provides insight into the expected reaction pathways.

The oxidation of compounds containing an ortho-dihydroxy moiety, such as in 2,3-dihydroxybenzoyl derivatives, readily yields corresponding o-quinones. mdpi.com This process is often reversible and can be initiated by various oxidizing agents, including ferric chloride or through electrochemical methods. mdpi.comrsc.org For example, the oxidation of compounds with a 2,5-dihydroxy arrangement also leads to quinone formation. rsc.org In many cases, the oxidation proceeds through a semiquinone radical intermediate, which involves a single electron transfer. gla.ac.uk

In flavonoids, which often contain a 3',4'-dihydroxybenzoyl group, electrochemical oxidation leads to the formation of a 3',4'-quinone. mdpi.comresearchgate.net This quinone can be unstable and may undergo subsequent reactions, such as intramolecular rearrangements or reactions with nucleophiles present in the medium. mdpi.comresearchgate.net Given the meta arrangement of the hydroxyl groups in this compound relative to each other, the direct formation of a simple quinone through intramolecular oxidation is less straightforward than in ortho- or para-dihydroxy systems. However, oxidation can still lead to complex aromatic transformations. The oxidation of phenolic compounds can be achieved with a wide array of oxidizing agents, such as ferric chloride, potassium ferricyanide, and hydrogen peroxide, or via electrolytic methods. gla.ac.uk

The general reactivity for the oxidation of dihydroxybenzoyl compounds can be summarized as follows:

| Reactant Moiety | Oxidizing Agent | Major Product Type |

| Dihydroxybenzoyl group | Ferric Chloride, Electrochemical Oxidation | Quinone derivatives |

| Quinol (hydroquinone) | Acidic Ferric Chloride, Aqueous NaOH | Quinone |

This table is generated based on information from analogous compounds, illustrating the expected reactivity for dihydroxybenzoyl systems. rsc.org

Reduction Reactions of Hydroxyl-Containing Fragments

The reduction of phenolic hydroxyl groups is generally a chemically challenging transformation that requires harsh conditions. More commonly, reduction reactions involving this compound target the acyl chloride functional group. However, if the molecule first undergoes oxidation to a quinone, this resulting fragment can be readily reduced back to a dihydroxy (hydroquinone) state.

The quinone-hydroquinone redox system is a reversible process. gla.ac.uk For instance, a quinone formed from the oxidation of a dihydroxy compound can be converted back to the dihydroxy form through reductive acetylation. rsc.org Similarly, the reduction of a quinone function back to a dihydroxy compound can occur in the presence of reagents like hydrazine (B178648), which can also concurrently react with other functional groups like esters. rsc.org In the context of biosynthetic pathways, the reduction of carbonyls in related molecules is a key step. For example, the synthesis of petrobactin (B1249178) involves the reduction of an aldehyde to an amine via reductive amination using sodium triacetoxyborohydride. asm.org While this is not a direct reduction of a phenolic hydroxyl, it highlights reduction reactions within the broader context of molecules containing dihydroxybenzoyl fragments.

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Friedel-Crafts Acylation

The benzene ring of this compound is subject to the competing electronic effects of its substituents. The two hydroxyl groups are powerful activating groups and ortho-, para- directors for electrophilic aromatic substitution. Conversely, the benzoyl chloride group is a deactivating group and a meta-director.

In a potential Friedel-Crafts acylation reaction where the this compound ring itself acts as the substrate, several factors would complicate the outcome. The strong activation by the two -OH groups would be counteracted by the deactivation from the -COCl group. More significantly, the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction would readily complex with the lone pairs on the oxygen atoms of the hydroxyl groups and the carbonyl group. This complexation would severely deactivate the ring towards electrophilic attack, effectively preventing the reaction.

Therefore, this compound is far more likely to function as the reagent in a Friedel-Crafts acylation, providing the 2,6-dihydroxybenzoyl group to another aromatic substrate, rather than acting as the substrate itself. In such a reaction, it would acylate a suitable aromatic ring to produce a dihydroxybenzophenone (B1166750) derivative.

Mechanistic Investigations of this compound Reactivity

Role of Hydroxyl Group Hydrogen Bonding on Reactivity

The presence of two hydroxyl groups on the aromatic ring plays a crucial role in modulating the reactivity of this compound through hydrogen bonding. Intramolecular hydrogen bonding can occur between the hydroxyl group at the C2 position and the carbonyl oxygen of the acyl chloride. This interaction can influence the conformation of the molecule and the electrophilicity of the carbonyl carbon.

Furthermore, the hydroxyl groups can participate in intermolecular hydrogen bonding, which affects the molecule's solubility and interactions with other reactants and solvents. This hydrogen-bonding capability is noted to enhance the reactivity of dihydroxybenzoyl chloride compared to analogues without such groups. The ability to form hydrogen bonds can stabilize transition states in certain reactions, thereby increasing the reaction rate.

Electron Transfer Mechanisms in Reactions

Electron transfer processes are fundamental to many reactions involving phenolic compounds, particularly oxidation reactions. The oxidation of dihydroxy-substituted aromatic rings often proceeds through a sequential proton loss electron transfer (SPLET) mechanism or via direct electron transfer to form radical intermediates. nih.gov

Electrochemical studies on flavonoids, which contain dihydroxybenzoyl moieties, have provided detailed insights into these mechanisms. mdpi.com The initial step in the oxidation of an ortho-dihydroxy group is typically a reversible one-electron transfer to form a semiquinone radical. mdpi.comgla.ac.uk This radical can then undergo a second electron transfer to yield the quinone. In some cases, two one-electron transfers occur at very similar potentials, or a disproportionation reaction follows the initial electron transfer. researchgate.net The resulting quinone is often highly reactive. researchgate.net These mechanistic principles, established for structurally related polyphenols, suggest that reactions of this compound, especially oxidation, are likely to involve electron transfer steps and the formation of radical species. researchgate.netresearchgate.net

Analysis of Solvent Effects on Reaction Rates and Selectivity

The choice of solvent is a critical parameter in modulating the reaction rate and selectivity of acylations involving this compound. Solvents influence reactivity by stabilizing reactants, transition states, and products to different extents, and can dictate the course of a reaction, particularly in competitive pathways such as acylation versus hydrolysis. byjus.com For acyl chlorides, a primary concern is the undesired hydrolysis of the acyl chloride, which competes with the desired acylation of a nucleophile. cam.ac.uk

Acylation reactions with this compound are often performed under Schotten-Baumann conditions. wikipedia.org These conditions typically involve a two-phase solvent system, comprising an organic solvent and water. wikipedia.org The organic phase (e.g., dichloromethane, diethyl ether, or ethyl acetate) dissolves the this compound and the nucleophilic substrate, while an aqueous phase contains a base, such as sodium hydroxide, to neutralize the hydrochloric acid (HCl) generated during the reaction. byjus.comwikipedia.org This neutralization is crucial as the buildup of acid would protonate the amine nucleophile, rendering it unreactive and thus diminishing the yield. organic-chemistry.org

Two-Phase Systems (e.g., Dichloromethane/Water): In this setup, the reaction rate is often dependent on the mass transfer of reactants and base between the two phases. cam.ac.uk Vigorous stirring is essential to maximize the interfacial area for the reaction to occur. While water is necessary to dissolve the inorganic base, it also presents the risk of hydrolyzing the highly reactive this compound. cam.ac.uk However, the limited solubility of the acyl chloride in water can mitigate this side reaction to some extent.

Single-Phase Systems (e.g., Acetone, THF, Acetonitrile): Using a single organic solvent in which both the reactants and a base (often an organic base like pyridine) are soluble can lead to a more homogenous reaction environment. Pyridine (B92270) can act as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. byjus.com In a study on a similar acylation of (-)-epigallocatechin (B1671488) gallate (EGCG) with palmitoyl (B13399708) chloride, the yield of the product was found not to be directly proportional to the polarity of the solvent. researchgate.net Acetone, a solvent of moderate polarity, provided the highest yield compared to more polar solvents like dimethylformamide or less polar ones like ethyl acetate. researchgate.net This highlights that specific solvent-solute interactions can be more important than bulk properties like polarity.

The following table, adapted from research on a comparable acylation reaction, illustrates how solvent choice can influence product yield.

| Solvent | Relative Polarity | Product Yield (%) | Reference |

|---|---|---|---|

| Acetone | 0.355 | 90.6 | researchgate.net |

| Ethyl Acetate | 0.228 | <90.6 | researchgate.net |

| Dimethylformamide (DMF) | 0.386 | <90.6 | researchgate.net |

| Diethyl Ether | 0.117 | <90.6 | researchgate.net |

Furthermore, modern techniques like continuous flow chemistry are being used to optimize Schotten-Baumann reactions. In flow systems, superior mixing and rapid heat exchange can be achieved. Studies have shown that for two-phase systems, lower flow rates (and thus longer residence times) can sometimes lead to lower yields, whereas for single-phase systems, higher flow rates can improve yields by ensuring rapid mixing that favors the desired amidation over the competing hydrolysis. cam.ac.uk

Stereochemical Considerations in Derivative Formation

Stereochemistry becomes a key consideration when this compound, an achiral molecule, reacts with a chiral substrate to form a new derivative. The resulting product can consist of a mixture of diastereomers, and the stereochemical outcome is highly dependent on the stereochemistry of the starting material and the reaction conditions.

A relevant example is the acylation of stereoisomeric substrates, such as the cis and trans isomers of 4-(aminomethyl)cyclohexane-1-carboxylic acid. This substrate possesses stereocenters, and its geometric isomers (cis and trans) will lead to distinct diastereomeric products upon reaction with this compound.

Reaction with a Racemic Mixture: If a racemic mixture of a chiral nucleophile is used, the reaction with achiral this compound will typically produce a racemic mixture of the corresponding amide or ester derivatives.

Reaction with a Pure Enantiomer or Diastereomer: If the substrate is enantiomerically or diastereomerically pure, the stereochemical integrity of its chiral centers is generally preserved during the acylation reaction. For instance, the acylation of trans-4-(aminomethyl)cyclohexane-1-carboxylic acid with a dihydroxybenzoyl chloride derivative would be expected to yield the corresponding trans product. The acylation reaction itself does not typically affect existing stereocenters, especially those not directly involved in the reaction.

The formation of diastereomers is significant because they have different physical properties (e.g., melting point, solubility, chromatographic behavior) and can exhibit different biological activities. This allows for their separation using standard laboratory techniques like crystallization or chromatography. In peptide synthesis, for example, the coupling of an N-protected amino acid with an amine component using an acyl chloride must proceed without racemization of the chiral alpha-carbon to maintain the biological activity of the final peptide. wikipedia.org

While this compound itself lacks a chiral center, the presence of two bulky ortho-hydroxyl groups can, in certain complex molecular architectures, lead to hindered rotation around single bonds (atropisomerism), creating a chiral axis. dss.go.th However, for simple derivative formation, the primary stereochemical consideration is the chirality of the nucleophilic substrate being acylated. The reaction is generally stereospecific, meaning that a specific stereoisomer of the reactant will lead to a specific stereoisomer of the product.

Derivatization Strategies and Synthetic Utility in Organic Synthesis

Synthesis of Functionalized Amides and Peptidomimetics

The high reactivity of the acyl chloride group in 2,6-dihydroxybenzoyl chloride makes it an excellent starting material for the synthesis of functionalized amides. The reaction proceeds via a nucleophilic acyl substitution mechanism, where an amine attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion and the formation of a stable amide bond. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

This strategy has been employed in the synthesis of various bioactive molecules. For instance, derivatives of dihydroxybenzoic acid linked to amino acids or their analogues have been prepared. A notable example is the synthesis of 6-[N-(2',6'-dihydroxybenzoyl)amino]caproic acid, where the amino group of 6-aminocaproic acid is acylated by the benzoyl chloride. google.com Such structures are of interest in medicinal chemistry as they combine the chemical features of a substituted aromatic ring with the structural backbone of an amino acid, creating novel peptidomimetics.

Table 1: Examples of Amide Synthesis using Dihydroxybenzoyl Chloride Derivatives

| Amine Reactant | Benzoyl Chloride Derivative | Product |

|---|---|---|

| 6-Aminocaproic acid | This compound | 6-[N-(2',6'-dihydroxybenzoyl)amino]caproic acid google.com |

Construction of Ester Linkages in Complex Molecules

In a manner analogous to amide formation, this compound readily reacts with alcohols to form ester linkages. This classic esterification reaction provides a direct method for incorporating the 2,6-dihydroxybenzoyl moiety into larger molecules, including complex natural products and depsides (compounds with two or more monocyclic aromatic units linked by an ester bond). The reaction is often catalyzed by a non-nucleophilic base to scavenge the HCl produced.

While direct examples using this compound are based on fundamental principles, related dihydroxybenzoyl chlorides are used in the synthesis of complex esters. For example, the synthesis of depsides can be achieved by reacting a dihydroxybenzoyl chloride with the hydroxyl group of another phenolic compound. This highlights the utility of this class of reagents in building up complex polyphenolic structures. The hydroxyl groups on the benzoyl chloride itself can also be esterified, allowing for the creation of more complex polyester-type structures, although this typically requires prior conversion of the carboxylic acid to the acyl chloride.

Incorporation into Heterocyclic Systems (e.g., Pyrroles, Triazoles)

The 2,6-dihydroxybenzoyl unit is a structural component of some natural products and can be incorporated into various heterocyclic systems. The acyl chloride provides a reactive handle for attaching the benzoyl group to a pre-formed or forming heterocycle.

Pyrroles: A significant application is the synthesis of the antibiotic pyoluteorin, which is 4,5-dichloro-2-(2',6'-dihydroxybenzoyl)pyrrole. cdnsciencepub.com In a reported synthesis, the protected precursor, 2,6-dimethoxybenzoyl chloride, is heated with sodium 4,5-dichloropyrrole-2-carboxylate. cdnsciencepub.com This reaction results in the formation of a benzoylpyrrole structure. Subsequent demethylation of the methoxy (B1213986) groups with a reagent like boron trichloride (B1173362) yields the final dihydroxybenzoyl-substituted pyrrole (B145914), identical to the natural product. cdnsciencepub.com This approach demonstrates how the benzoyl chloride can be used to acylate a heterocyclic carboxylate, followed by deprotection to reveal the desired natural product structure. cdnsciencepub.com

Triazoles: While direct synthesis of a triazole from this compound is less commonly documented, established synthetic routes for 1,2,4-triazoles can be adapted. A common method involves the cyclization of 1-acylthiosemicarbazides in the presence of a base. dergipark.org.tr A plausible route would involve:

Reaction of this compound with hydrazine (B178648) to form 2,6-dihydroxybenzoyl hydrazide.

Reaction of the resulting hydrazide with an isothiocyanate (R-NCS) to yield the corresponding 1-(2,6-dihydroxybenzoyl)-4-alkyl/arylthiosemicarbazide.

Base-catalyzed intramolecular cyclization of the acylthiosemicarbazide, which proceeds with the elimination of water to form the 1,2,4-triazole-3-thione ring.

This demonstrates the potential of this compound as a precursor for building complex, substituted triazole systems.

Formation of Carbon-Carbon Bonds via Coupling Reactions

The formation of new carbon-carbon bonds is fundamental to organic synthesis. While acyl chlorides are not typical substrates for palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira, they are classic electrophiles for Friedel-Crafts acylation reactions. libretexts.orgchemguide.co.uk

In a Friedel-Crafts acylation, this compound can act as the acylating agent to introduce the 2,6-dihydroxybenzoyl group onto an electron-rich aromatic ring (an arene). researchgate.net The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). libretexts.org The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which enhances its electrophilicity and generates a highly reactive acylium ion intermediate. chemguide.co.uk This intermediate is then attacked by the arene to form a new C-C bond, and subsequent deprotonation restores the aromaticity of the ring, yielding a dihydroxybenzophenone (B1166750) derivative.

A key consideration in this reaction is the presence of the free hydroxyl groups on the benzoyl chloride. These groups can also react with the Lewis acid catalyst, potentially requiring more than stoichiometric amounts of the catalyst. To circumvent this issue, the hydroxyl groups are often protected (e.g., as methyl ethers) before the acylation step, and then deprotected afterwards, as seen in the synthesis of pyoluteorin. cdnsciencepub.com

Exploration as a Building Block for Natural Product Synthesis

The utility of this compound as a building block is prominently displayed in the total synthesis of natural products. sci-hub.se Its ability to introduce a specific, functionalized aromatic moiety is a valuable tool for synthetic chemists.

As detailed previously (Section 4.3), a key example is the synthesis of the antibiotic pyoluteorin. cdnsciencepub.com This natural product, produced by some strains of Pseudomonas aeruginosa, has a potent bactericidal and fungistatic profile. cdnsciencepub.com The synthesis hinges on the successful coupling of a protected form of the dihydroxybenzoyl group with a pyrrole derivative. cdnsciencepub.com The use of 2,6-dimethoxybenzoyl chloride allows for the selective formation of the benzoyl-pyrrole linkage without interference from the acidic phenolic protons. The final deprotection step to unveil the dihydroxy functionality is crucial to achieving the structure of the natural product. This synthetic route underscores the strategic importance of this compound and its derivatives in constructing complex and biologically active molecules.

Application in the Synthesis of Ligands for Coordination Chemistry

The 2,6-dihydroxybenzoyl group, as a catechol-type structure, is a well-known chelating unit for various metal ions, particularly for hard Lewis acids like iron(III). This makes this compound an attractive precursor for the synthesis of complex ligands for coordination chemistry and materials science. bldpharm.com

The acyl chloride functionality provides a convenient point of attachment to connect the dihydroxybenzoyl chelating unit to a larger molecular scaffold. By reacting this compound with amines or alcohols on a backbone molecule, multidentate ligands can be constructed. For example, reacting it with a polyamine could generate a ligand with multiple catechol binding sites, capable of forming highly stable complexes with metal ions.

This strategy is particularly relevant in the design of synthetic siderophore analogues. Siderophores are natural chelators used by bacteria to sequester iron. Many siderophores utilize catecholate groups for this purpose. Synthesizing ligands that mimic this function can lead to new therapeutic agents or diagnostic tools. The straightforward reactivity of the acyl chloride allows for the modular synthesis of these complex, functional molecules. researchgate.net

Spectroscopic and Analytical Characterization of 2,6 Dihydroxybenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques: COSY, HSQC, HMBC, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. One-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provide comprehensive data on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum of a 2,6-dihydroxybenzoyl derivative would exhibit characteristic signals for the aromatic protons and the hydroxyl protons. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet, with their chemical shifts and coupling patterns dictated by the substitution pattern. The hydroxyl protons are often broad and their chemical shift can vary depending on solvent and concentration. In the ¹³C NMR spectrum, distinct signals would be observed for the carbonyl carbon, the carbons bearing the hydroxyl groups, and the other aromatic carbons. For the parent acid, 2,6-dihydroxybenzoic acid, characteristic ¹³C NMR signals are well-documented. chemicalbook.com

2D NMR Techniques: 2D NMR experiments are crucial for assembling the molecular puzzle, especially for complex derivatives. princeton.eduyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduemerypharma.com For a derivative of 2,6-dihydroxybenzoyl chloride, COSY would reveal correlations between adjacent aromatic protons, helping to confirm their positions on the ring. u-tokyo.ac.jp

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.com This technique is invaluable for assigning carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.eduemerypharma.comscielo.org.mx This is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the carbons bonded to the hydroxyl groups, by observing their correlations with nearby protons. For instance, the aromatic protons would show HMBC correlations to the carbonyl carbon.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment, similar to its counterpart NOESY, identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. princeton.eduu-tokyo.ac.jp This is critical for determining stereochemistry and conformation in larger derivatives.

| Technique | Information Gained | Application to 2,6-Dihydroxybenzoyl Derivatives |

| ¹H NMR | Provides information on the chemical environment and number of different types of protons. | Identifies aromatic and hydroxyl protons; coupling patterns reveal substitution. |

| ¹³C NMR | Provides information on the chemical environment of carbon atoms. scielo.org.mx | Identifies carbonyl, aromatic, and hydroxyl-bearing carbons. chemicalbook.com |

| COSY | Shows proton-proton (¹H-¹H) coupling correlations. sdsu.edu | Confirms connectivity of protons on the aromatic ring. u-tokyo.ac.jp |

| HSQC | Shows direct one-bond proton-carbon (¹H-¹³C) correlations. sdsu.edu | Assigns specific carbon signals based on their attached protons. emerypharma.com |

| HMBC | Shows long-range (2-4 bond) ¹H-¹³C correlations. sdsu.edu | Establishes connectivity across quaternary carbons (e.g., C=O) and confirms the overall carbon skeleton. scielo.org.mx |

| ROESY | Shows through-space correlations between protons. u-tokyo.ac.jp | Determines spatial relationships and conformation of the molecule. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is fundamental for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and molecular formula of a compound with high confidence. researchgate.net

For this compound, the monoisotopic mass is calculated to be 171.992722 g/mol . epa.gov HRMS analysis of a purified sample would aim to find an ion peak corresponding to this mass. The presence of chlorine would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) for the molecular ion, providing further confirmation of the structure. The fragmentation pattern observed in the mass spectrum can also offer structural clues, for example, by showing the loss of a chlorine atom or a carbonyl group.

Data for the trimethylsilyl (B98337) (TMS) derivative of the parent 2,6-dihydroxybenzoic acid is available, illustrating how derivatization can be used to make compounds more volatile for certain types of MS analysis, such as electron ionization. nist.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound. libretexts.org

The IR spectrum of this compound is expected to show several key absorption bands:

O-H Stretching: A broad band typically in the region of 3550-3200 cm⁻¹ corresponding to the hydroxyl (-OH) groups. vscht.czresearchgate.net

C-H Stretching: Signals for aromatic C-H stretching usually appear between 3100-3000 cm⁻¹. libretexts.org

C=O Stretching: A strong, sharp absorption band characteristic of the acid chloride carbonyl (C=O) group, expected in the range of 1820-1775 cm⁻¹. This is typically at a higher frequency than the carbonyl of a corresponding carboxylic acid or ester.

C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1600-1400 cm⁻¹ region. libretexts.org

C-O Stretching: The C-O stretching of the phenol (B47542) groups would likely be observed between 1300-1100 cm⁻¹. vscht.cz

C-Cl Stretching: A band corresponding to the C-Cl bond stretch is expected between 850-550 cm⁻¹. libretexts.org

Comparison with the gas-phase IR spectrum of the related compound 2,6-dichlorobenzoyl chloride can provide a useful reference for the positions of the aromatic and carbonyl bands. nist.gov

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3550 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Acid Chloride (C=O) | C=O Stretch | 1820 - 1775 (strong, sharp) |

| Aromatic Ring | C=C Stretch | 1600 - 1400 |

| Phenolic C-O | C-O Stretch | 1300 - 1100 |

| Chloroalkane (C-Cl) | C-Cl Stretch | 850 - 550 |

Chromatographic Techniques for Purification and Analysis (HPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard methods used in this context.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction, assess the purity of a sample, and determine appropriate solvent systems for larger-scale purification. For derivatives of this compound, TLC can quickly show the conversion of starting materials to products. scielo.org.mx

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. science.gov It is widely used to analyze the purity of synthesized compounds and to isolate them. nih.gov For phenolic compounds, HPLC methods often involve pre-column derivatization to improve detection. scirp.org An HPLC method for this compound would be developed to ensure the final product is free from starting materials, such as 2,6-dihydroxybenzoic acid, and any side products.

X-ray Crystallography for Solid-State Structural Confirmation

For example, the crystal structure of 1-(3-Chlorophenyl)-5-(2,4-dihydroxybenzoyl)pyridin-2(1H)-one has been determined. iucr.org The analysis confirmed the molecular structure and revealed details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement. iucr.org Such studies provide invaluable insight into the solid-state properties of these molecules.

Table of Crystallographic Data for 1-(3-Chlorophenyl)-5-(2,4-dihydroxybenzoyl)pyridin-2(1H)-one iucr.org

| Parameter | Value |

| Molecular Formula | C₁₈H₁₂ClNO₄ |

| Molecular Weight (Mr) | 341.74 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.689 (3) |

| b (Å) | 9.009 (4) |

| c (Å) | 13.257 (6) |

| α (°) | 87.193 (5) |

| β (°) | 87.719 (5) |

| γ (°) | 82.674 (5) |

| Volume (ų) | 791.0 (6) |

| Z | 2 |

Spectroelectrochemical Methods for Reaction Pathway Analysis

Spectroelectrochemical methods combine spectroscopic and electrochemical techniques to study reaction mechanisms in real-time. These methods are particularly useful for investigating redox-active molecules, such as those containing phenol moieties. mdpi.com

The dihydroxybenzoyl group is susceptible to electrochemical oxidation. Studies on flavonoids, which often contain ortho-dihydroxy (catechol) groups, have shown that they can be oxidized to form quinone species. mdpi.comresearchgate.net The subsequent reactions of these intermediates can be monitored using techniques like UV-Vis spectroscopy coupled with cyclic voltammetry. mdpi.com For a compound like this compound, which has a resorcinol-type structure, spectroelectrochemistry could be employed to investigate its oxidation pathways, identify transient intermediates, and understand its stability under various electrochemical conditions. mdpi.comuma.pt

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

There is currently a lack of published research on the quantum chemical analysis of 2,6-Dihydroxybenzoyl chloride. Such studies would be instrumental in elucidating the molecule's three-dimensional structure, conformational preferences, and the distribution of electron density. Understanding the interplay between the hydroxyl and benzoyl chloride functional groups is crucial for predicting its reactivity and intermolecular interactions. Future research in this area would likely involve:

Conformational Analysis: Identifying the most stable geometric arrangements of the molecule by calculating the potential energy surface. This would reveal the preferred orientations of the hydroxyl groups and the acyl chloride moiety.

Electronic Structure Analysis: Determining key electronic properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This information is fundamental to understanding the molecule's reactivity and potential interaction sites.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

No specific Density Functional Theory (DFT) studies on the reaction mechanisms and energetics involving this compound have been found in the surveyed literature. DFT is a powerful tool for modeling chemical reactions, providing detailed information about transition states and reaction energy profiles. For this compound, DFT calculations could be applied to investigate:

Acylation Reactions: Modeling the mechanism of reactions where this compound acts as an acylating agent. This would involve calculating the activation energies for different pathways and identifying key intermediates.

Intramolecular Interactions: Investigating the influence of the two hydroxyl groups on the reactivity of the acyl chloride. This could include studying the potential for intramolecular hydrogen bonding and its effect on the reaction energetics.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Information regarding molecular docking and dynamics simulations specifically with this compound is not available. These computational techniques are vital in drug discovery and materials science for predicting how a molecule might interact with a biological target or other molecules. Future research could explore:

Binding Pose Prediction: Docking this compound into the active sites of various enzymes or receptors to predict potential biological targets.

Interaction Stability: Using molecular dynamics simulations to assess the stability of the predicted ligand-receptor complexes over time and to understand the key intermolecular forces driving the binding.

Predictive Modeling of Reactivity and Selectivity in Organic Transformations

There is no evidence of predictive modeling studies focused on the reactivity and selectivity of this compound in organic transformations. Such models, often employing machine learning and quantitative structure-activity relationship (QSAR) approaches, are increasingly used to forecast the outcomes of chemical reactions. For this compound, predictive modeling could be used to:

Forecast Reaction Outcomes: Develop models to predict the products and yields of reactions involving this compound under various conditions.

Guide Synthesis: Use predictive insights to design more efficient and selective synthetic routes for molecules derived from this compound.

Emerging Research Avenues and Future Directions

Development of Novel Synthetic Methodologies for 2,6-Dihydroxybenzoyl Chloride

The synthesis of this compound traditionally starts from its corresponding carboxylic acid, 2,6-dihydroxybenzoic acid. The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry, conventionally employing reagents like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus chlorides (PCl₃, PCl₅) libretexts.orgchemguide.co.uk. While effective, these methods often generate hazardous byproducts, such as HCl and SO₂, and may not be suitable for sensitive substrates researchgate.net.

Emerging research is focused on developing greener and more efficient alternatives. One area of exploration is the use of different activating agents. For instance, cyanuric chloride has been reported as an effective reagent for converting carboxylic acids to acyl chlorides under mild conditions researchgate.net. Another approach involves the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base, which allows for rapid conversion and is compatible with acid-sensitive substrates organic-chemistry.org.

A significant leap forward is the integration of flow chemistry for the on-demand synthesis of acyl chlorides. A notable development is the use of in-situ generated phosgene (B1210022) (COCl₂) from the photochemical oxidation of chloroform (B151607) (CHCl₃) in a continuous flow system acs.orgacs.org. This method avoids the need to store and handle highly toxic phosgene, representing a major safety and sustainability advantage. The generated phosgene can then be directly reacted with a carboxylic acid to produce the corresponding acyl chloride in a continuous manner.

| Reagent | Typical Conditions | Byproducts | Key Advantages/Disadvantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Often used as solvent or in toluene | SO₂, HCl | Effective and common, but produces gaseous, corrosive byproducts chemguide.co.ukgoogle.com. |

| Oxalyl Chloride ((COCl)₂) | Used with a DMF catalyst | CO, CO₂, HCl | Milder than SOCl₂, volatile byproducts are easy to remove, but more expensive researchgate.net. |

| Cyanuric Chloride | Ambient temperature | Cyanuric acid derivatives | Cost-effective and mild conditions researchgate.net. |

| In-situ generated Phosgene (from CHCl₃ in flow) | Flow reactor, photochemical oxidation | HCl | On-demand generation enhances safety; suitable for continuous manufacturing acs.orgacs.org. |

Catalytic Transformations Involving this compound

The reactivity of the acyl chloride group makes this compound a prime candidate for a variety of catalytic transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most prominent applications is in Friedel-Crafts acylation reactions . This electrophilic aromatic substitution allows for the introduction of the 2,6-dihydroxybenzoyl group onto an aromatic ring to synthesize various substituted benzophenones chemistryjournals.netorganic-chemistry.orgchemguide.co.uklibretexts.org. While traditionally using stoichiometric amounts of Lewis acid catalysts like AlCl₃, modern research is exploring the use of more sustainable and recyclable catalysts, such as zinc oxide (ZnO) or lanthanide triflates, to drive these reactions under milder conditions chemistryjournals.netresearchgate.net.

Furthermore, the field of transition-metal catalysis offers vast potential for this compound. Its C-Cl bond can be activated by transition metals like palladium, rhodium, or nickel to participate in cross-coupling reactions nih.govresearchgate.netmdpi.com. For instance, it could potentially be used in:

Mizoroki-Heck type reactions , where the acyl group is added across a double bond nih.gov.

Suzuki, Negishi, or Stille couplings , following decarbonylation, to form biaryl compounds.

Sonogashira coupling with terminal alkynes to produce aryl alkynyl ketones.

Research on the transition-metal-catalyzed reactions of carbamoyl (B1232498) chlorides, which are structurally related, has shown a diverse range of possible transformations, including C-H functionalization and annulation reactions, suggesting a rich and underexplored area of reactivity for acyl chlorides like this compound rsc.org.

Exploration of Chiral Derivatives and Enantioselective Synthesis

The synthesis of single-enantiomer chiral molecules is of paramount importance in medicinal chemistry and materials science, as different enantiomers can have vastly different biological activities or physical properties . This compound can serve as a valuable scaffold in this domain.

One promising avenue is the use of this compound to introduce a rigid, functionalizable handle onto chiral molecules. By reacting it with enantiopure alcohols, amines, or other nucleophiles, diastereomeric derivatives can be formed, which may facilitate separation and purification. For example, chiral triptycene (B166850) derivatives have been synthesized by conjugating them with chiral auxiliaries to enable chromatographic separation mdpi.com. A similar strategy could be applied using this compound.

Another key area is its use in asymmetric catalysis . This compound can be employed as a substrate in reactions mediated by chiral catalysts to produce enantiomerically enriched products. For example, in a kinetic resolution process, a chiral catalyst could selectively acylate one enantiomer of a racemic alcohol or amine, leaving the other enantiomer unreacted and thus separated. The development of new chiral catalysts, such as organocatalysts or transition metal complexes, continues to expand the possibilities for such enantioselective transformations rsc.org.

Advanced Material Science Applications of this compound Derived Polymers or Cages

The bifunctional nature of this compound, with its reactive acyl chloride and two hydroxyl groups, makes it an excellent candidate for the synthesis of advanced materials.

A significant area of future research lies in the development of Metal-Organic Frameworks (MOFs) . The precursor, 2,6-dihydroxybenzoic acid, can act as an organic linker, coordinating with metal ions to form porous, crystalline structures researchgate.net. MOFs synthesized from related ligands, such as p-hydroxybenzoic acid, have been shown to be effective catalysts for ring-opening polymerizations and have potential applications in gas storage and drug delivery nih.govrsc.orguniversityofcalifornia.edu. The specific geometry of the 2,6-dihydroxy isomer could lead to novel MOF topologies with unique properties.

| Material Type | Synthetic Precursor | Potential Application | Rationale |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | 2,6-Dihydroxybenzoic acid | Catalysis, Gas Storage, Drug Delivery | The dihydroxy and carboxylate groups can coordinate with metal centers to form porous, functional materials researchgate.netnih.govrsc.org. |

| Aromatic Polyesters/Polyamides | This compound | High-performance polymers, Membranes | Can undergo polycondensation reactions with diols or diamines to form polymers with high thermal stability. |

| Supramolecular Cages | This compound | Molecular Recognition, Encapsulation | The rigid structure can be used to construct complex three-dimensional cage-like molecules. |

Furthermore, this compound can be used as a monomer in polycondensation reactions . By reacting it with other multifunctional monomers, such as diamines or diols, high-performance polymers like aromatic polyamides or polyesters can be synthesized. These materials are often characterized by high thermal stability and mechanical strength. The free hydroxyl groups on the polymer backbone could also be used for post-polymerization modification to tune the material's properties.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green and sustainable chemistry are increasingly guiding synthetic route design. The integration of flow chemistry offers significant advantages for the synthesis and use of this compound. Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, better selectivity, and improved safety nih.gov.

As mentioned, the synthesis of acyl chlorides can be performed in flow systems, which is particularly beneficial when dealing with hazardous reagents acs.orgacs.org. The subsequent reactions of this compound, such as acylations or polymerizations, can also be translated into continuous processes. This "end-to-end" flow synthesis can streamline manufacturing, reduce waste, and enable easier scale-up vapourtec.com. For example, the synthesis of the drug propofol (B549288) has been successfully scaled up using a continuous-flow protocol starting from a related hydroxybenzoic acid nih.gov.

Q & A

Q. What are the standard methods for synthesizing 2,6-Dihydroxybenzoyl chloride, and how can its purity be assessed?

- Methodological Answer : Synthesis typically involves reacting 2,6-dihydroxybenzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is monitored via TLC or GC-MS for completion. Purity assessment employs HPLC (C18 column, UV detection at 254 nm) or GC (with flame ionization detection). Moisture-sensitive handling is critical due to hydrolysis risks . Key Data :

| Parameter | Typical Value |

|---|---|

| Reaction Temperature | 60–80°C |

| Yield (anhydrous conditions) | 85–92% |

| Common Impurities | Residual SOCl₂, hydrolyzed byproducts |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

Q. How does this compound react with alcohols in esterification?

- Methodological Answer : It reacts exothermically with alcohols (e.g., methanol, ethanol) to form esters, releasing HCl gas. Room-temperature reactions require stoichiometric bases (e.g., pyridine) to neutralize HCl. Monitor reaction progress via pH changes or gas evolution .

Advanced Research Questions

Q. How can substrate activity screening (SAS) be applied to develop protease inhibitors using this compound derivatives?

- Methodological Answer : SAS involves synthesizing a library of acylated fragments (e.g., N-acyl aminocoumarins) from this compound. Screen for protease substrate activity using fluorescence assays (e.g., coumarin release). Active substrates are converted into inhibitors via structure-activity relationship (SAR) studies. Optimize kinetic parameters (kcat/KM) using stopped-flow spectrometry . Example Workflow :

Library design (diverse R-groups on the acyl fragment).

High-throughput screening against target proteases.

Lead optimization via molecular docking (e.g., AutoDock Vina).

Q. What strategies resolve contradictions in reaction yields when using polar vs. nonpolar solvents?

- Methodological Answer : Contradictions arise from solvent effects on reaction intermediates. For example:

- Polar aprotic solvents (DMF, DMSO) : Stabilize ionic intermediates but may promote hydrolysis.

- Nonpolar solvents (toluene) : Reduce hydrolysis but slow reaction kinetics.

Use multivariate analysis (e.g., Design of Experiments, DoE) to optimize solvent mixtures. Monitor intermediates via <sup>13</sup>C NMR or in situ IR .

Q. How can trace impurities (e.g., residual thionyl chloride) impact downstream applications, and how are they quantified?

- Methodological Answer : Residual SOCl₂ reacts with water to form HCl and sulfur oxides, altering pH and degrading sensitive reagents. Quantify via:

Q. What decontamination protocols are recommended for spills involving this compound?

- Methodological Answer : Neutralize spills with sodium bicarbonate (NaHCO₃) or calcium oxide (CaO) to quench reactive chloride. Collect residues in chemically resistant containers (e.g., HDPE) for incineration. Avoid aqueous rinses to prevent HCl gas release. Validate decontamination via pH testing of surfaces .

Data Contradiction & Optimization

Q. How to interpret conflicting NMR data for acylated products derived from this compound?

- Methodological Answer : Discrepancies may arise from rotameric equilibria or paramagnetic impurities. Use:

Q. Why do esterification reactions with sterically hindered alcohols show reduced yields, and how can this be mitigated?

- Methodological Answer : Steric hindrance slows nucleophilic attack. Strategies:

- Microwave-assisted synthesis : Enhance reaction rates via controlled heating.

- Ultrasound activation : Improve mass transfer in viscous mixtures.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

Safety & Stability

Q. What are the long-term storage conditions to prevent hydrolysis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.